

comparing spectroscopic data of thiobenzoic acid analogs

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Compound of Interest

Compound Name: 4-(Ethylthio)benzoic acid

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A Comparative Guide to the Spectroscopic Data of Thiobenzoic Acid and Its Analogs

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecule and its analogs is crucial for identification, structural elucidation, and purity assessment. This guide provides a comparative analysis of the spectroscopic data for thiobenzoic acid and its analogs. Due to the limited availability of a complete public dataset for a homologous series of thiobenzoic acid analogs, this guide will focus on the parent compound, thiobenzoic acid, and draw comparisons with its oxygen-containing counterpart, benzoic acid, and its respective derivatives. This comparative approach allows for an insightful prediction of the spectral characteristics of various thiobenzoic acid analogs.

Data Presentation

The following tables summarize the key quantitative data from various spectroscopic techniques for thiobenzoic acid and benzoic acid, along with a selection of their para-substituted analogs.

Table 1: UV-Vis Spectroscopic Data (λ_{max})

Compound	λ_{max} (nm)	Solvent
Thiobenzoic Acid	Data not readily available	-
Benzoic Acid	228, 273	Ethanol
4-Methylbenzoic Acid	236, 280	Ethanol
4-Chlorobenzoic Acid	238, 282	Ethanol
4-Nitrobenzoic Acid	258	Alcohol[1]

Note: The UV-Vis absorption of thiobenzoic acid and its simple derivatives is expected to be red-shifted (occur at longer wavelengths) compared to their benzoic acid counterparts due to the presence of the more polarizable sulfur atom.

Table 2: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)

Compound	$\nu(\text{C=O})$	$\nu(\text{S-H}) / \nu(\text{O-H})$	$\nu(\text{C-S}) / \nu(\text{C-O})$	Aromatic $\nu(\text{C=C})$
Thiobenzoic Acid	~1680-1700	~2550	~900-1000	~1600, ~1450
Benzoic Acid	1700-1680[2]	3300-2500 (broad)[2]	1320-1210[2]	1625-1465[2]
4-Methylbenzoic Acid	1685	3300-2500 (broad)	1294	~1610, ~1420
4-Chlorobenzoic Acid	1688	3300-2500 (broad)	1289	~1590, ~1490
4-Nitrobenzoic Acid	1700	3300-2500 (broad)	1318	~1605, ~1530 (NO ₂)

Note: The C=O stretching frequency in thiobenzoic acid is typically found at a slightly lower wavenumber compared to benzoic acid. The S-H stretch is weaker and sharper than the broad O-H stretch of carboxylic acids.

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Compound	Aromatic Protons	-SH / -OH Proton	Other Protons	Solvent
Thiobenzoic Acid	7.4-8.0	~4.5-5.5	-	CDCl ₃ [3]
Benzoic Acid	7.4-8.1	~12.0 (broad)	-	CDCl ₃
4-Methylbenzoic Acid	7.2 (d), 7.9 (d)	~12.5 (broad)	2.4 (s, -CH ₃)	CDCl ₃
4-Chlorobenzoic Acid	7.4 (d), 8.0 (d)	~12.6 (broad)	-	CDCl ₃
4-Nitrobenzoic Acid	8.3 (s)	~13.0 (broad)	-	DMSO-d ₆

Note: The chemical shift of the acidic proton in thiobenzoic acid (-SH) is significantly upfield compared to the carboxylic acid proton (-OH) of benzoic acid.

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Compound	C=O	Aromatic C-1	Aromatic C-2,6	Aromatic C-3,5	Aromatic C-4	Other Carbons	Solvent
Thiobenzoic Acid	~192	~137	~128	~127	~133	-	CDCl ₃ ^[4]
Benzoic Acid	~172	~130	~130	~128	~133	-	CDCl ₃
4-Methylbenzoic Acid	~172	~127	~130	~129	~143	21.5 (-CH ₃)	CDCl ₃
4-Chlorobenzoic Acid	~171	~129	~131	~129	~139	-	CDCl ₃
4-Nitrobenzoic Acid	~166	~135	~131	~124	~150	-	DMSO-d ₆

Note: The carbonyl carbon (C=O) in thiobenzoic acid is significantly deshielded (downfield) compared to the carbonyl carbon in benzoic acid.

Table 5: Mass Spectrometry Data (Key Fragments, m/z)

Compound	Molecular Ion [M] ⁺	[M-SH] ⁺ / [M-OH] ⁺	[C ₆ H ₅] ⁺
Thiobenzoic Acid	138 ^[5]	105 ^[5]	77 ^[5]
Benzoic Acid	122 ^[6]	105 ^[6]	77 ^[6]
4-Methylbenzoic Acid	136	119	91
4-Chlorobenzoic Acid	156/158	139/141	111/113
4-Nitrobenzoic Acid	167	150	121

Note: The base peak for both thiobenzoic acid and benzoic acid is often the benzoyl cation ($[C_6H_5CO]^+$) at m/z 105. The fragmentation patterns of substituted analogs will show corresponding shifts in the mass of the molecular ion and key fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λ_{max}), which correspond to electronic transitions within the molecule.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10-100 μ M.
- **Blank Preparation:** Use the same solvent to prepare a blank solution.
- **Instrument Setup:** Utilize a dual-beam UV-Vis spectrophotometer. Set the desired wavelength range for scanning (e.g., 200-400 nm).
- **Data Acquisition:** Place the blank solution in the reference cuvette holder and the sample solution in the sample cuvette holder. Initiate the scan to record the absorbance spectrum.
- **Data Processing:** The instrument's software will generate a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λ_{max}) are then identified from this spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- **Background Scan:** Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal surface.
- **Pressure Application:** For solid samples, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the FTIR spectrum. Typically, multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
[7]
- **Data Processing:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by providing information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C), and the magnetic field is "shimmed" to achieve homogeneity.
- **Data Acquisition:** Set the appropriate spectral parameters (e.g., spectral width, acquisition time, relaxation delay, and number of scans). For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an

internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

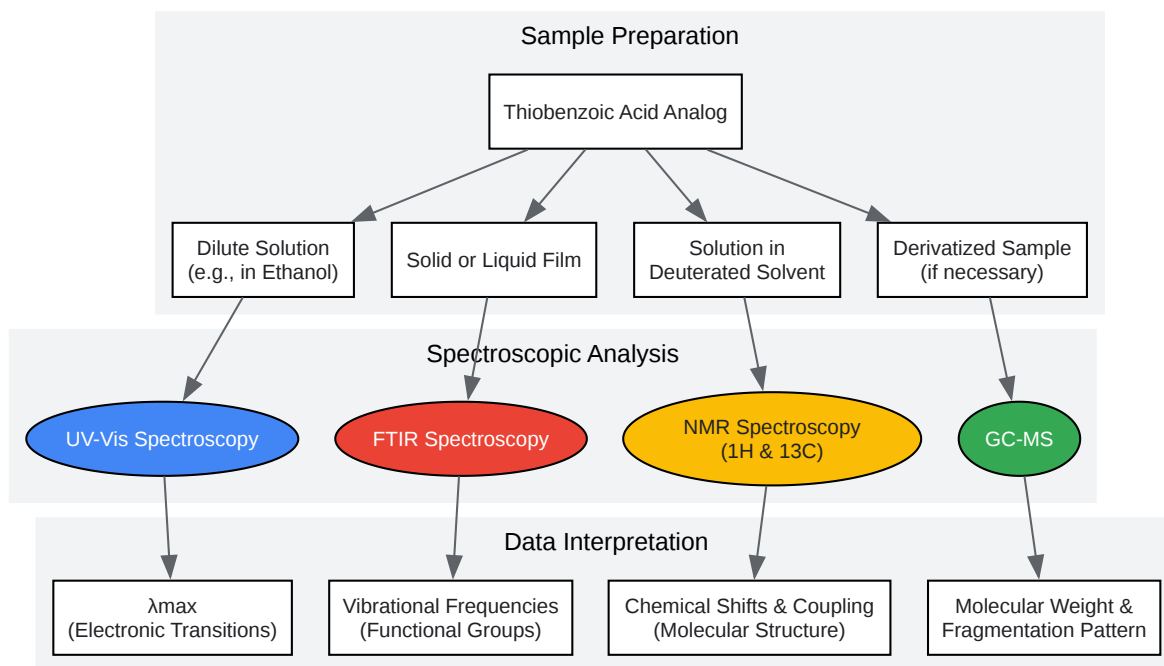
Objective: To separate the components of a sample and to determine the molecular weight and fragmentation pattern of each component for identification.

Methodology:

- **Derivatization (for non-volatile acids):** Organic acids are often derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
- **Sample Injection:** A small volume (typically 1 μL) of the sample solution is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As each component elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.
- **Data Analysis:** The total ion chromatogram (TIC) shows the separated components as peaks. The mass spectrum of each peak is analyzed to identify the compound by its molecular ion and characteristic fragmentation pattern.

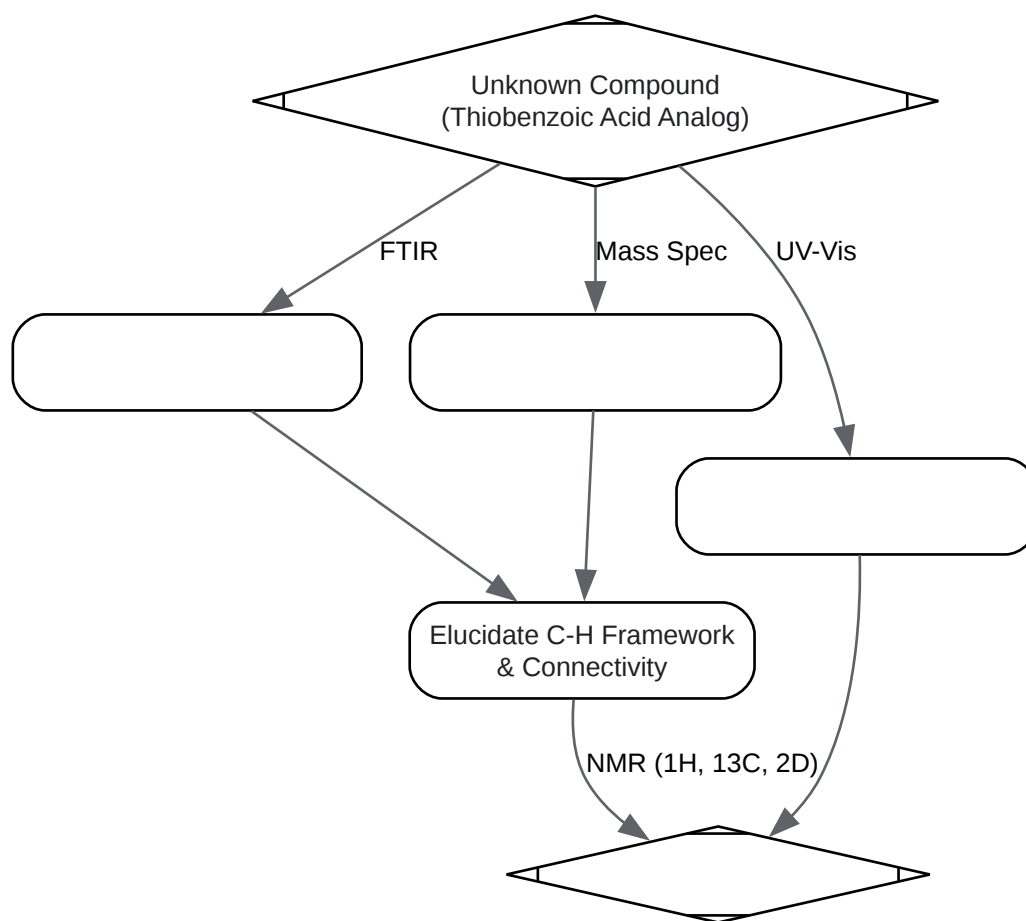
Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of thiobenzoic acid analogs and the logical relationship between the different spectroscopic techniques for structural elucidation.



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Caption: General experimental workflow for the spectroscopic analysis of thiobenzoic acid analogs.



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Caption: Logical pathway for structural elucidation using multiple spectroscopic techniques.

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